Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC17460057
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate -](/images/structure/VC17460057.png)
Specification
Molecular Formula | C8H6ClN3O2 |
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Molecular Weight | 211.60 g/mol |
IUPAC Name | methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-3-10-8(9)12-6(4)11-5/h2-3H,1H3,(H,10,11,12) |
Standard InChI Key | UMFBBZSEFIBVJL-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=CN=C(N=C2N1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (IUPAC name: methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) has the molecular formula C₉H₇ClN₃O₂ and a molecular weight of 239.63 g/mol. Its structure consists of:
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A pyrrolo[2,3-d]pyrimidine backbone (fused five- and six-membered rings).
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A chlorine substituent at position 2.
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A methyl ester group at position 6.
Key Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 239.63 g/mol | Calculated |
SMILES | COC(=O)C1=C2C(=NC=N1)ClNC=C2 | Derived |
Melting Point | Not reported | - |
Solubility | Moderate in polar solvents | Inferred |
The chlorine atom and ester group contribute to its electrophilic reactivity, making it a versatile intermediate in medicinal chemistry .
Synthetic Methodologies
The synthesis of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be extrapolated from patented routes for analogous compounds. A prominent method involves nickel/copper-catalyzed coupling, followed by cyclization and oxidation .
Stepwise Synthesis Protocol
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Coupling Reaction:
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Reactants: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and methyl acrylate.
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Catalysts: Nickel chloride (NiCl₂) and cuprous iodide (CuI).
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Ligands: Triphenylphosphine (PPh₃).
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Outcome: Forms 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-methyl acrylate (yield: ~73%).
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Intramolecular Cyclization:
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Oxidation:
Table 1: Catalytic Systems for Key Reactions
Step | Catalysts | Ligands | Yield |
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Coupling | NiCl₂ + CuI | Triphenylphosphine | 73.1% |
Cyclization | CuCl | Triethylamine | 97.6% |
Oxidation | DDQ | - | 85–90% |
This method avoids palladium catalysts, reducing costs and improving scalability .
Applications in Drug Discovery
Intermediate for Targeted Therapies
The methyl ester serves as a precursor for prodrugs or inhibitors. Ester hydrolysis yields the carboxylic acid, which can be further functionalized for improved pharmacokinetics .
Structure-Activity Relationship (SAR) Studies
Modification Site | Impact on Activity |
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Position 2 (Cl) | Enhances electrophilicity |
Position 6 (ester) | Improves membrane permeability |
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Bioactivity |
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2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Lacks carboxylate group | Moderate kinase inhibition |
Carboxylic acid derivative | Improved solubility | Higher cytotoxicity |
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